

An In-depth Technical Guide to 4-(Triethylsilyl)-3-butyn-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Triethylsilyl)-3-butyn-1-ol

Cat. No.: B070595

[Get Quote](#)

CAS Number: 160194-29-6

This technical guide provides a comprehensive overview of **4-(Triethylsilyl)-3-butyn-1-ol**, a versatile bifunctional molecule utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

4-(Triethylsilyl)-3-butyn-1-ol is a colorless to pale yellow liquid. The triethylsilyl group serves as a protecting group for the terminal alkyne, preventing its reaction under certain conditions while allowing for transformations at the hydroxyl group. This strategic protection is crucial in multi-step organic syntheses. Key quantitative data for this compound are summarized in the table below.

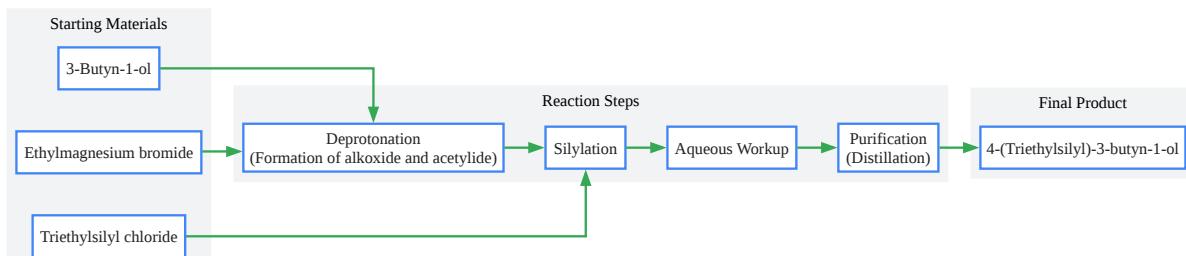
Property	Value	Reference
CAS Number	160194-29-6	[1]
Molecular Formula	C ₁₀ H ₂₀ OSi	[1]
Molecular Weight	184.35 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	Not specified	
Storage Temperature	2-8°C	[2]

Synthesis of 4-(Triethylsilyl)-3-butyn-1-ol

The synthesis of **4-(Triethylsilyl)-3-butyn-1-ol** is analogous to the well-documented synthesis of its trimethylsilyl counterpart. The following protocol is adapted from a reliable procedure for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol and is expected to yield the desired product with high efficiency.[\[3\]](#)

Experimental Protocol: Synthesis of 4-(Triethylsilyl)-3-butyn-1-ol

Materials:


- 3-Butyn-1-ol
- Ethylmagnesium bromide solution in THF
- Triethylsilyl chloride
- Anhydrous tetrahydrofuran (THF)
- 3 M Hydrochloric acid
- Ether
- Saturated sodium bicarbonate solution

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is charged with freshly distilled 3-butyn-1-ol and anhydrous THF.
- The solution is cooled to 0°C under a nitrogen atmosphere.
- A solution of ethylmagnesium bromide in THF is added dropwise to the stirred solution over one hour.
- The resulting mixture is stirred at 0°C for one hour, allowed to warm to room temperature for one hour, and then recooled to 0°C.
- Freshly distilled triethylsilyl chloride is slowly added to the mixture with vigorous stirring over 30 minutes.
- The reaction mixture is stirred for an additional hour at 0°C and then allowed to warm to room temperature over 1-2 hours.
- The entire reaction mixture is carefully poured into a flask containing ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at room temperature.
- The organic layer is separated, and the aqueous layer is extracted three times with ether.
- The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by distillation under reduced pressure to yield **4-(Triethylsilyl)-3-butyn-1-ol**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

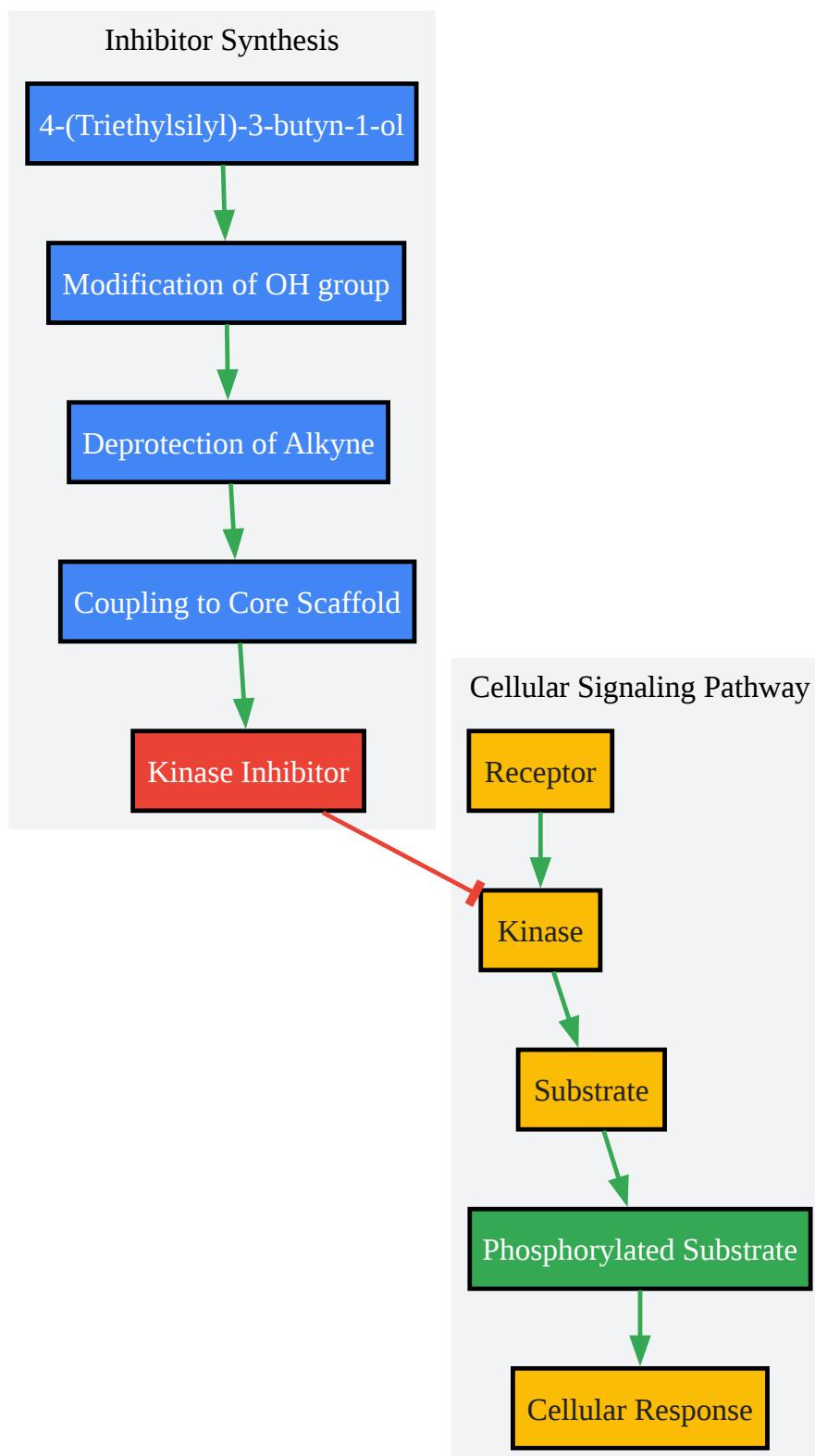
Caption: Synthetic workflow for **4-(Triethylsilyl)-3-butyn-1-ol**.

Applications in Organic Synthesis and Drug Development

The dual functionality of **4-(Triethylsilyl)-3-butyn-1-ol** makes it a valuable building block in organic synthesis. The hydroxyl group can be modified or used as a handle for attachment to other molecules, while the protected alkyne can be deprotected and subsequently used in a variety of coupling reactions.

Role as a Versatile Building Block

The primary application of **4-(Triethylsilyl)-3-butyn-1-ol** lies in its use as a precursor to more complex molecules. The triethylsilyl protecting group is robust enough to withstand a range of reaction conditions, yet it can be selectively removed when needed. This allows for the sequential modification of the molecule at the hydroxyl and alkyne functionalities.


Potential in Bioorthogonal Chemistry

Terminal alkynes are key functional groups in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.^[4] The deprotected form of **4-(Triethylsilyl)-3-butyn-1-ol** can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.^{[5][6]}

The ability to introduce an alcohol functionality via this building block could be advantageous for improving the solubility and pharmacokinetic properties of drug candidates or for attaching probes for biological imaging.

Conceptual Signaling Pathway Application:

While direct involvement of **4-(Triethylsilyl)-3-butyn-1-ol** in a specific signaling pathway has not been documented, its utility in medicinal chemistry can be conceptualized. For instance, it could be used to synthesize a kinase inhibitor. The core of the inhibitor could be assembled using the alkyne functionality, while the hydroxyl group could be modified to enhance binding affinity or cell permeability.

[Click to download full resolution via product page](#)

Caption: Conceptual use in kinase inhibitor synthesis.

Conclusion

4-(Triethylsilyl)-3-butyn-1-ol is a valuable synthetic intermediate with significant potential in organic chemistry and drug discovery. Its bifunctional nature, coupled with the strategic use of the triethylsilyl protecting group, allows for the controlled and sequential introduction of functionality into complex molecules. While its direct application in drug development is not yet widely reported, its utility as a building block in the synthesis of bioactive compounds is evident. Further research into the applications of this versatile molecule is likely to uncover new and innovative uses in the fields of medicinal chemistry and chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-(Triethylsilyl)but-3-yn-1-ol | 160194-29-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Triethylsilyl)-3-butyn-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070595#4-triethylsilyl-3-butyn-1-ol-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com